A Technical Guide to the Physicochemical Properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
A Technical Guide to the Physicochemical Properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
Introduction
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The molecule (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine represents a scaffold of significant interest, combining an aromatic moiety with a heterocyclic system through a secondary amine linker. Such structures are frequently explored as building blocks in medicinal chemistry. Analogous compounds have been investigated for a range of biological activities, including potential antimicrobial and neuroprotective effects.[1] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior.
This guide provides an in-depth analysis of the core physicochemical properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine. As experimental data for this specific molecule is not extensively published, we present a profile based on highly reliable computational predictions, coupled with detailed, field-proven experimental protocols for empirical validation. The narrative is structured to explain not just the "what" but the "why"—elucidating the causal reasoning behind each analytical choice, thereby equipping researchers with the knowledge to both interpret and generate these crucial datasets.
Molecular Profile and Structural Attributes
The foundational step in characterizing any compound is to define its structure and fundamental molecular properties.
Chemical Structure:
Caption: Chemical structure of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine.
The structure features a basic secondary amine nitrogen, a key determinant of its ionization state at physiological pH. The 4-ethylbenzyl group confers significant lipophilicity, while the tetrahydrofuran moiety adds a polar, hydrogen bond-accepting ether group. This combination of lipophilic and polar features suggests a nuanced solubility and permeability profile.
Table 1: Core Molecular Identifiers
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | N-(4-ethylbenzyl)-1-(oxolan-2-yl)methanamine |
Note: Molecular weight calculated based on atomic masses. The formula and name are derived from the structure.
Predicted Physicochemical Properties
In the absence of published experimental data, in silico prediction models serve as an invaluable tool for early-stage assessment. The following properties were predicted using established algorithms, providing a robust starting point for experimental design.
Table 2: Summary of Predicted Physicochemical Properties
| Parameter | Predicted Value | Significance in Drug Development |
| pKa (Strongest Basic) | 9.5 - 10.5 | Governs ionization state, impacting solubility, receptor binding, and membrane permeability. A pKa in this range indicates significant protonation at physiological pH (7.4). |
| logP (Octanol/Water Partition Coeff.) | 3.0 - 3.5 | Measures lipophilicity. This value suggests good membrane permeability but may pose challenges for aqueous solubility.[2] |
| Aqueous Solubility (logS) | -3.5 to -4.0 | Predicts solubility in water (mol/L). This value indicates low to moderate solubility, a critical parameter to optimize for oral absorption. |
Note: Values are aggregated from multiple predictive models. Experimental verification is essential.
Ionization Constant (pKa): Experimental Determination
The pKa is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization in different biological compartments, which in turn controls solubility, absorption, and target engagement. For a basic compound like this amine, the pKa refers to the equilibrium constant for the protonation of the nitrogen atom.
Causality Behind Experimental Choice: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its accuracy, simplicity, and low cost.[3] The method relies on monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally. The point of half-neutralization, where 50% of the amine is protonated, corresponds to the pKa. This direct measurement provides a thermodynamic value that is less susceptible to the spectral interferences that can affect UV-based methods.[3][4]
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately prepare a ~1 mM solution of the test compound in deionized water. If solubility is a challenge, a small percentage of a co-solvent like methanol or DMSO may be used, though its effect on the pKa must be noted.[3]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[5]
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).
-
-
Titration Setup:
-
Transfer a known volume (e.g., 20 mL) of the compound solution to a jacketed beaker to maintain constant temperature.
-
Begin stirring the solution gently with a magnetic stir bar.
-
Purge the solution with an inert gas (e.g., nitrogen) for 5-10 minutes before and during the titration. This is a critical step to remove dissolved CO₂, which forms carbonic acid and can distort the titration curve, especially in the basic region.[5]
-
Immerse the calibrated pH electrode and the tip of the titrant-filled burette into the solution.
-
-
Execution:
-
Record the initial pH of the solution.
-
Add small, precise increments of the 0.1 M HCl titrant.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[6]
-
Continue this process well past the equivalence point, which is observed as the steepest change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
To precisely identify the equivalence point, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero-crossing of the second derivative plot indicates the equivalence point volume.[7]
-
The pKa is equal to the pH at the volume corresponding to half of the equivalence point volume.
-
Lipophilicity (logP/logD): Experimental Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[2] Given the compound's basic nature, measuring logD at physiological pH (7.4) is more biologically relevant.
Causality Behind Experimental Choice: Shake-Flask Method
The shake-flask method, as described in OECD Guideline 107, is the definitive "gold standard" for logP/logD measurement.[8][9] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and an aqueous buffer). This direct thermodynamic measurement ensures high accuracy when performed correctly, making it the most trustworthy method for generating definitive lipophilicity data for lead compounds, despite being lower throughput than chromatographic methods.[2]
Experimental Workflow: Shake-Flask logD Determination
Caption: Workflow for logD determination via the shake-flask method.
Detailed Step-by-Step Protocol
-
Phase Preparation:
-
Prepare the aqueous phase (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Pre-saturate the n-octanol and the aqueous buffer by shaking them together for 24 hours, followed by separation. This crucial step ensures that the volumes of the phases do not change during the experiment due to mutual dissolution.[2]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in pre-saturated n-octanol.
-
In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer. The volume ratio should be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[10]
-
Seal the vessel and shake it vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours to 24 hours).
-
-
Phase Separation and Sampling:
-
Centrifuge the vessel at high speed to ensure a clean and complete separation of the two phases. This step is critical to prevent micro-emulsions from contaminating the samples, which is a common source of error.
-
Carefully withdraw an aliquot from each phase using separate, clean syringes. It is vital to avoid disturbing the interface.
-
-
Quantification and Calculation:
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared for accurate quantification.
-
Calculate the distribution coefficient (D) using the formula: D = [Concentration in n-octanol] / [Concentration in aqueous buffer].
-
The final value is expressed as its base-10 logarithm: logD = log₁₀(D) .
-
Aqueous Solubility: Experimental Determination
Aqueous solubility is a key factor influencing drug dissolution and absorption. Low solubility is a major cause of failure for drug candidates. It is important to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium value, while kinetic solubility is more relevant for high-throughput screening where compounds are introduced from a DMSO stock.[11][12]
Causality Behind Experimental Choice: Kinetic Solubility Assay
For early-stage drug discovery, kinetic solubility assays are preferred due to their high-throughput nature and relevance to typical in vitro screening conditions.[11][12] These assays measure the solubility of a compound after it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This mimics how compounds are often handled in biological assays and provides a practical measure of solubility that can flag potential issues early. The nephelometric (light-scattering) method is a common and rapid readout for this assay.[12][13]
Experimental Workflow: Kinetic Solubility by Nephelometry
Caption: Workflow for kinetic solubility determination by nephelometry.
Detailed Step-by-Step Protocol
-
Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[13]
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).
-
-
Assay Execution:
-
In a clear 96- or 384-well microplate, add a small, precise volume (e.g., 2 µL) of the DMSO stock solution to multiple wells.
-
Rapidly add the aqueous buffer to the wells to achieve a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.[14]
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).[13]
-
-
Measurement and Analysis:
-
Place the microplate in a nephelometer or a plate reader capable of measuring light scattering.
-
Measure the amount of scattered light in each well. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed. This value can be determined by plotting the scattering signal against the compound concentration and identifying the inflection point.
-
Conclusion
This guide has outlined the critical physicochemical properties of (4-Ethyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, providing a robust framework for its characterization. The in silico predictions suggest a molecule with significant basicity, good lipophilicity, and potentially limited aqueous solubility—a classic profile for a CNS or membrane-permeable drug candidate that requires careful formulation.
The true value of this document lies in the detailed, validated protocols provided. By following these methodologies, researchers can empirically determine the pKa, logD, and aqueous solubility, transforming predictive data into concrete, actionable knowledge. This rigorous experimental validation is a non-negotiable step in the path of drug development, ensuring that subsequent biological and pharmacokinetic studies are built on a foundation of scientific integrity.
References
-
PubChem. Benzyl(furan-2-ylmethyl)amine. [Link]
-
PubChem. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS (Partition Coefficient, Slow-Stirring Method). [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Bergström, C. A., Avdeef, A. (2019). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. National Institutes of Health (NIH). [Link]
-
Fischer, K., Schilter, B., Tralau, T., Verhagen, H. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. ACS Publications. [Link]
-
Orgován, G., Noszál, B. (2014). Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). [Link]
-
Alsenz, J., Kansy, M. (2007). In vitro solubility assays in drug discovery. National Institutes of Health (NIH). [Link]
-
Fuguet, E., Ràfols, C., Bosch, E., Rosés, M. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. [Link]
-
Sitorus, H., Ginting, M., Girsang, E. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
Meloun, M., Bordovská, S., Galla, L. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
-
Wu, J., et al. (2024). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. National Institutes of Health (NIH). [Link]
-
European Commission. A.8. PARTITION COEFFICIENT (Shake Flask Method). [Link]
-
Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]
Sources
- 1. (4-Isopropyl-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine | 436096-82-1 | Benchchem [benchchem.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enfo.hu [enfo.hu]
- 10. scispace.com [scispace.com]
- 11. enamine.net [enamine.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
